

A Comprehensive Technical Guide to 3,3-Diethyl-2-methylpentane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,3-Diethyl-2-methylpentane

Cat. No.: B12649785

[Get Quote](#)

This technical guide provides a detailed overview of the chemical and physical properties, safety information, and analytical methodologies for **3,3-diethyl-2-methylpentane**. The content is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize such branched alkanes in their work.

Compound Identification

- IUPAC Name: **3,3-diethyl-2-methylpentane**[\[1\]](#)
- CAS Number: 52897-16-2[\[1\]](#)
- Synonyms: 2-Methyl-3,3-diethylpentane[\[1\]](#)
- Molecular Formula: C₁₀H₂₂[\[1\]](#)
- Molecular Weight: 142.28 g/mol [\[1\]](#)
- InChI Key: DSSAZLXYIQIXGW-UHFFFAOYSA-N[\[1\]](#)
- Canonical SMILES: CCC(CC)(CC)C(C)C[\[1\]](#)

Physicochemical Properties

The following table summarizes the key physical and chemical properties of **3,3-diethyl-2-methylpentane**. This data is essential for understanding its behavior in various experimental

and industrial settings.

Property	Value	Unit	Source
Physical State	Liquid	-	Assumed at STP
Boiling Point	174	°C	[2]
Critical Temperature	348	°C	[2]
Critical Pressure	19.7	atm	[2]
Critical Volume	620.43	ml/mol	[2]
Enthalpy of Vaporization ($\Delta_{\text{vap}}H^\circ$)	47.30	kJ/mol	[3]
Enthalpy of Fusion ($\Delta_{\text{fus}}H^\circ$)	10.72	kJ/mol	[3]
Enthalpy of Formation (gas, $\Delta_fH^\circ_{\text{gas}}$)	-263.76	kJ/mol	[3]
Standard Gibbs Free Energy of Formation (Δ_fG°)	33.72	kJ/mol	[3]
Octanol/Water Partition Coefficient ($\log P_{\text{oct/wat}}$)	3.859	-	[3]
Water Solubility ($\log_{10}WS$)	-3.52	mol/l	[3]
McGowan's Characteristic Volume (McVol)	151.760	ml/mol	[3]
Kovats Retention Index (Standard non-polar)	984	-	[1]

Synthesis and Reactivity

General Synthetic Approaches

Detailed experimental protocols for the specific synthesis of **3,3-diethyl-2-methylpentane** are not readily available in peer-reviewed literature, suggesting it is not a commonly synthesized compound. However, general synthetic strategies for highly branched alkanes can be applied. These methods often involve the coupling of organometallic reagents with alkyl halides or the catalytic isomerization of less branched alkanes. For instance, the synthesis of the structurally similar 3,3-diethylpentane can be achieved through the reaction of an organozinc reagent, like diethylzinc, with a tertiary alkyl halide, such as 3-chloro-3-ethylpentane. Another approach involves the catalytic hydrogenation of a corresponding alkene, for example, the hydrogenation of 3,3-diethyl-2-pentene using a palladium on carbon (Pd/C) or platinum on carbon (Pt/C) catalyst.

Chemical Reactivity and Stability

As a saturated branched alkane, **3,3-diethyl-2-methylpentane** is chemically inert under most conditions. It lacks functional groups, making it resistant to attack by acids, bases, and mild oxidizing or reducing agents. Its primary reactivity involves combustion at high temperatures and free-radical halogenation under UV light. It is a stable compound that can be stored for extended periods under normal laboratory conditions without degradation.

Applications and Biological Activity

Potential Applications

Specific applications of **3,3-diethyl-2-methylpentane** in research and drug development have not been documented. However, due to its nonpolar and inert nature, it can be considered for use as a nonpolar solvent for oils, fats, waxes, and other hydrocarbons. In a drug development context, it could potentially be employed for the extraction and purification of highly lipophilic drug candidates.

Biological Activity

There is no specific information available in scientific literature regarding the biological activity or toxicological profile of **3,3-diethyl-2-methylpentane**. Generally, short to medium-chain alkanes can act as central nervous system depressants at high concentrations. Some

branched alkanes are known to play roles in insect chemical communication as components of pheromones[4]. However, it is crucial to note that biological activity is highly structure-dependent, and no such role has been identified for this specific compound. A comprehensive toxicological evaluation would be required to ascertain its safety profile for any application.

Analytical Protocols

The identification and purity assessment of **3,3-diethyl-2-methylpentane** would typically involve a combination of chromatographic and spectroscopic techniques.

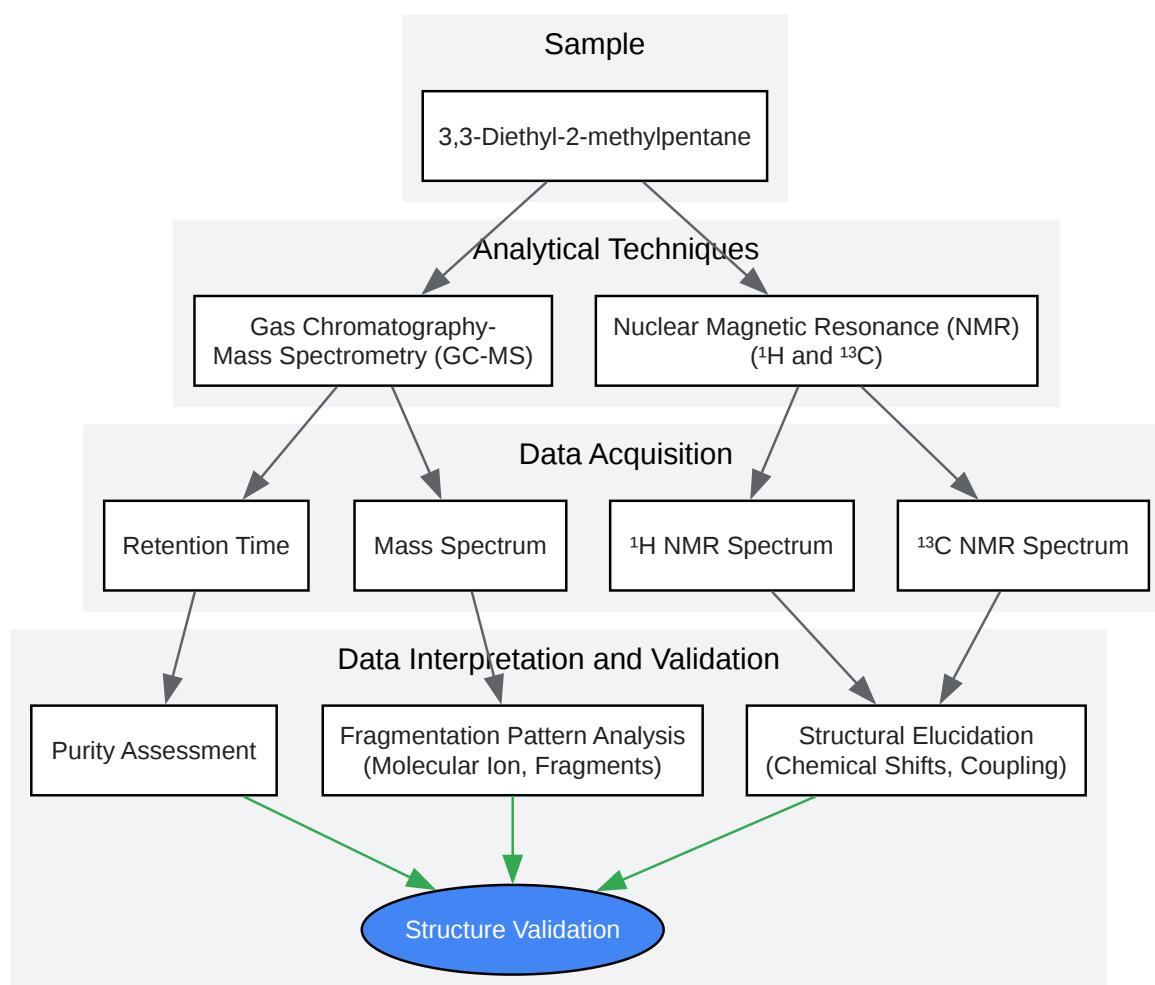
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal method for the separation and identification of volatile compounds like **3,3-diethyl-2-methylpentane**.

- Sample Preparation: A dilute solution of the compound in a volatile solvent such as hexane or dichloromethane is prepared.
- Instrumentation: A gas chromatograph equipped with a nonpolar capillary column (e.g., DB-1 or similar) is coupled to a mass spectrometer.
- Analysis: The sample is injected, and the components are separated based on their boiling points and interaction with the stationary phase. The mass spectrometer fragments the eluting compound, producing a characteristic mass spectrum that can be used for identification. The molecular ion peak would be expected at m/z 142, with a fragmentation pattern typical of branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy would provide detailed structural information.


- Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl_3) with a small amount of tetramethylsilane (TMS) as an internal standard.
- ^1H NMR: The spectrum would show complex multiplets in the aliphatic region (typically 0.8-1.5 ppm) corresponding to the different methyl and methylene protons.

- ^{13}C NMR: A proton-decoupled spectrum would show distinct signals for each chemically non-equivalent carbon atom, allowing for confirmation of the carbon skeleton.

Visualizations

Experimental Workflow for Compound Identification

The following diagram illustrates a logical workflow for the spectroscopic identification and validation of **3,3-diethyl-2-methylpentane**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,3-Diethyl-2-methylpentane | C10H22 | CID 521430 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 3,3-diethyl-2-methylpentane [stenutz.eu]
- 3. Pentane, 3,3-diethyl-2-methyl- (CAS 52897-16-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3,3-Diethyl-2-methylpentane]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12649785#3-3-diethyl-2-methylpentane-iupac-name-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com